molecular formula C36H41N5O11 B599716 Suc-Ala-Glu-Pro-Phe-AMC CAS No. 142997-30-6

Suc-Ala-Glu-Pro-Phe-AMC

Cat. No. B599716
CAS RN: 142997-30-6
M. Wt: 719.748
InChI Key: HOKKGJXGOTWVKM-ZYEMSUIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Glu-Pro-Phe-AMC is a fluorogenic substrate for the peptidylprolyl isomerase Pin1 . It has a molecular weight of 719.75 and a sum formula of C₃₆H₄₁N₅O₁₁ .


Molecular Structure Analysis

The IUPAC name for Suc-Ala-Glu-Pro-Phe-AMC is (4S)-5- { (2S)-2- [ ( { (1S)-1-benzyl-2- [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}amino)carbonyl]-1-pyrrolidinyl}-4- ( { (2S)-2- [ (3-carboxypropanoyl)amino]propanoyl}amino)-5-oxopentanoic acid . The compound contains a total of 96 bonds, including 55 non-H bonds, 21 multiple bonds, 16 rotatable bonds, 9 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

Suc-Ala-Glu-Pro-Phe-AMC is a substrate for various enzymes. It is hydrolyzed by carboxypeptidase Y, cathepsin G, and chymotrypsin . It has also been used to analyze the chymotrypsin-like activity of trypsins .


Physical And Chemical Properties Analysis

Suc-Ala-Glu-Pro-Phe-AMC has a molecular weight of 719.75 and a sum formula of C₃₆H₄₁N₅O₁₁ . It is recommended to be stored at temperatures below -15°C .

Relevant Papers One relevant paper titled “Biochemical and Enzymatic Characterization of Human Kallikrein 5 (hK5), a Novel Serine Protease Potentially Involved in Cancer Progression” discusses the use of similar compounds in the study of protease activity, enzymatic reactions, and peptide synthesis .

Scientific Research Applications

Fluorogenic Substrate for Enzymes

Suc-Ala-Glu-Pro-Phe-AMC is a fluorogenic substrate, which means it can emit fluorescence when it is cleaved by certain enzymes . This property makes it useful in various biochemical assays where the activity of these enzymes needs to be quantified .

Chymotrypsin Activity Analysis

This compound has been used to analyze the chymotrypsin-like activity of trypsins . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. By using Suc-Ala-Glu-Pro-Phe-AMC, researchers can study how trypsin mimics this activity .

Carboxypeptidase Y Activity Analysis

Carboxypeptidase Y is another enzyme that can hydrolyze Suc-Ala-Glu-Pro-Phe-AMC . This enzyme is involved in the degradation of proteins and peptides, and this compound can be used to study its activity .

Cathepsin G Activity Analysis

Cathepsin G is a protease enzyme that can also hydrolyze this compound . It is involved in various physiological processes, including inflammation and immune response. Therefore, Suc-Ala-Glu-Pro-Phe-AMC can be used in research related to these processes .

Peptidyl Prolyl Isomerase Activity Analysis

Suc-Ala-Glu-Pro-Phe-AMC is a substrate for peptidyl prolyl isomerase . This enzyme plays a crucial role in protein folding. Therefore, this compound can be used in studies related to protein structure and function .

Human Pancreatic Elastase Activity Analysis

This compound is a specific fluorogenic substrate for human pancreatic elastase . This enzyme is involved in the digestion of elastin, a protein that allows tissues in the body to resume their shape after stretching or contracting. Therefore, Suc-Ala-Glu-Pro-Phe-AMC can be used in research related to digestive processes and disorders .

Mechanism of Action

As a fluorogenic substrate for the peptidylprolyl isomerase Pin1, Suc-Ala-Glu-Pro-Phe-AMC is involved in the enzymatic reactions catalyzed by this enzyme .

properties

IUPAC Name

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKGJXGOTWVKM-ZYEMSUIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Glu-Pro-Phe-AMC

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